Apimostinel

Description

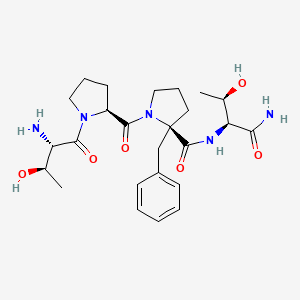

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)/t15-,16-,18+,19+,20+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUEXCIEIAXPM-PJUQSVSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@@]2(CC3=CC=CC=C3)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031863 | |

| Record name | Apimostinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421866-48-9 | |

| Record name | Apimostinel [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421866489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NRX-1074 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apimostinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIMOSTINEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTT1F11FZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apimostinel: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apimostinel (formerly NRX-1074) is a next-generation, rapid-acting investigational antidepressant that modulates the N-methyl-D-aspartate (NMDA) receptor. Building on the foundation of its predecessor, rapastinel (GLYX-13), Apimostinel was designed to exhibit enhanced potency and an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Apimostinel, intended for researchers and professionals in the field of drug development. We will delve into its signaling pathways, summarize key quantitative data, and outline relevant experimental protocols.

Discovery and Rationale

Apimostinel emerged from a strategic drug discovery program aimed at improving upon the therapeutic profile of rapastinel, a first-generation NMDA receptor modulator. While rapastinel demonstrated the potential for rapid antidepressant effects without the dissociative side effects of NMDA receptor antagonists like ketamine, it possessed limitations in terms of potency and metabolic stability.

The discovery of Apimostinel was driven by the hypothesis that structural modifications to the rapastinel tetrapeptide backbone could yield a more potent and druglike molecule. Specifically, researchers at Naurex (later acquired by Allergan, with Apimostinel's development now continued by Syndeio Biosciences) introduced a benzyl group to one of the proline residues of the parent compound.[1] This modification was intended to increase the metabolic stability and pharmacokinetic profile of the molecule.[1]

Chemical Synthesis

Apimostinel is a structurally modified amidated tetrapeptide with the IUPAC name (2R)-1-[(2S)-1-[(2S,3R)-2-Amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide.[1] Its chemical formula is C25H37N5O6.[1]

While a detailed, step-by-step synthesis protocol for Apimostinel is not publicly available in the provided search results, its tetrapeptide structure strongly suggests that it is synthesized using standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methodologies. The key challenge in its synthesis lies in the incorporation of the N-benzylproline residue.

A plausible synthetic workflow would involve the following key stages:

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for SPPS, which would be adapted for the specific synthesis of Apimostinel:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a compatible solvent such as dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Threonine), with its alpha-amino group protected (e.g., with Fmoc) and its side chain protected (e.g., with a tert-butyl group), is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. The reaction progress is monitored using a qualitative test (e.g., ninhydrin test).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Sequential Amino Acid Coupling: The subsequent protected amino acids (Proline, N-Benzylproline, and Threonine) are sequentially coupled to the growing peptide chain by repeating steps 2 and 3.

-

Cleavage and Deprotection: Once the tetrapeptide is assembled, the resin is treated with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent (e.g., acetonitrile/water mixture), and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

Mechanism of Action and Signaling Pathway

Apimostinel is a novel and selective modulator of the NMDA receptor.[1] Unlike NMDA receptor antagonists such as ketamine, Apimostinel acts as a positive allosteric modulator at a unique binding site on the NMDA receptor, independent of the glycine co-agonist site. This distinct mechanism of action is believed to be responsible for its rapid antidepressant effects without inducing the psychotomimetic or dissociative side effects associated with NMDA receptor blockade.

The binding of Apimostinel to the NMDA receptor enhances its function, leading to increased synaptic plasticity. This modulation is thought to trigger a cascade of downstream signaling events that are crucial for its therapeutic effects. While the precise details are still under investigation, the proposed signaling pathway shares similarities with other "stinel" compounds and involves the activation of key neurotrophic pathways.

Quantitative Data

Apimostinel has demonstrated significantly higher potency compared to its predecessor, rapastinel. In vitro studies have shown that Apimostinel is approximately 1000-fold more potent than rapastinel. Clinical trial data has provided insights into its effective dosage and rapid onset of action.

| Parameter | Value | Source |

| In Vitro Potency | ~1000-fold > Rapastinel | |

| Clinical Efficacy | Statistically significant antidepressant effects observed 24 hours after a single 10mg IV dose (p=0.0034) | |

| Clinical Trial Dosing (Phase 1) | Single and multiple ascending doses of 1, 5, and 10 mg |

Experimental Protocols

The characterization of Apimostinel involves a range of in vitro and in vivo assays to determine its pharmacological profile.

Experimental Protocol: In Vitro NMDA Receptor Activity Assay (General)

A common method to assess the activity of compounds on the NMDA receptor is through electrophysiological recordings, such as the patch-clamp technique, or through fluorescence-based assays that measure intracellular calcium influx.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably co-expressing the requisite NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) are cultured under standard conditions.

-

Electrophysiology (Whole-Cell Patch-Clamp):

-

Cells are patched with a glass micropipette containing an internal solution.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

A solution containing NMDA and glycine is perfused to elicit a baseline current.

-

Apimostinel at various concentrations is co-applied with NMDA and glycine, and the potentiation of the NMDA-induced current is measured.

-

-

Calcium Influx Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

A solution containing NMDA and glycine is added to stimulate calcium influx, and the change in fluorescence is recorded.

-

Apimostinel at various concentrations is pre-incubated or co-applied with the NMDA/glycine solution to determine its effect on calcium influx. The EC50 value can be calculated from the dose-response curve.

-

Experimental Workflow: Preclinical Evaluation

The preclinical evaluation of a compound like Apimostinel typically follows a structured workflow to assess its efficacy and safety before moving into clinical trials.

Conclusion

Apimostinel represents a significant advancement in the development of rapid-acting antidepressants that target the NMDA receptor. Its unique mechanism as a positive allosteric modulator offers the potential for a favorable safety profile compared to NMDA receptor antagonists. The structural modifications from its predecessor, rapastinel, have resulted in a substantial increase in potency. While detailed synthetic and experimental protocols are proprietary, this guide provides a comprehensive overview based on the available scientific literature and public data. Further research and clinical development will continue to elucidate the full therapeutic potential of Apimostinel in treating major depressive disorder and other neuropsychiatric conditions.

References

Apimostinel: A Technical Deep Dive into its Pharmacology and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apimostinel (formerly NRX-1074, GATE-202) is a novel, clinical-stage therapeutic agent under investigation for the treatment of major depressive disorder (MDD). It is a second-generation compound derived from Rapastinel (GLYX-13), designed to offer enhanced potency and an improved pharmacokinetic profile. Apimostinel functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a key target in the glutamatergic system implicated in the pathophysiology of depression. By binding to a unique site on the NMDA receptor, distinct from the glycine co-agonist site, Apimostinel facilitates receptor activation in the presence of glutamate, leading to downstream signaling cascades that promote neuroplasticity. This mechanism is believed to underlie its rapid-acting antidepressant effects, which have been observed within 24 hours in clinical trials. Unlike traditional NMDA receptor antagonists such as ketamine, Apimostinel has demonstrated a favorable safety profile, notably lacking psychotomimetic or dissociative side effects. This whitepaper provides a comprehensive overview of the pharmacology and pharmacokinetics of Apimostinel, presenting the available data in a structured format for technical audiences.

Pharmacology

Mechanism of Action

Apimostinel is a selective modulator of the NMDA receptor, functioning as a positive allosteric modulator.[1][2] Unlike direct agonists or antagonists, Apimostinel enhances the receptor's response to its endogenous ligand, glutamate.[3] Its binding site is novel and distinct from the glutamate, glycine, and PCP binding sites on the NMDA receptor complex.[1][3] This allosteric modulation leads to an enhancement of NMDA receptor-mediated synaptic plasticity, a crucial process for learning, memory, and mood regulation.

Receptor Interaction and Potency

Apimostinel is an amidated tetrapeptide that was structurally modified from its predecessor, Rapastinel, through the addition of a benzyl group. This modification was intended to improve its metabolic stability and pharmacokinetic properties. In vitro studies have indicated that Apimostinel is significantly more potent than Rapastinel, with some reports suggesting a 1000-fold increase in potency.

Table 1: In Vitro Pharmacology of Apimostinel

| Parameter | Value | Notes |

| Target | NMDA Receptor | Positive Allosteric Modulator |

| Binding Site | Novel allosteric site, independent of the glycine site | |

| Relative Potency | ~1000-fold more potent than Rapastinel (in vitro) | Specific EC50 or Ki values are not publicly available. |

Downstream Signaling Pathways

The antidepressant effects of Apimostinel are believed to be mediated by the activation of downstream signaling pathways that promote synaptogenesis and neuroplasticity. The enhanced NMDA receptor activity leads to an influx of calcium, which in turn activates several intracellular cascades. Key pathways implicated include:

-

Brain-Derived Neurotrophic Factor (BDNF) Signaling: NMDA receptor activation is known to increase the expression and release of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.

-

Mammalian Target of Rapamycin (mTOR) Pathway: The mTOR signaling cascade is a critical regulator of protein synthesis and cell growth, and its activation is associated with the synaptogenic effects of rapid-acting antidepressants.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is another important signaling cascade involved in neuroplasticity and cell survival.

Caption: Downstream signaling cascade initiated by Apimostinel's modulation of the NMDA receptor.

Pharmacokinetics

Limited quantitative pharmacokinetic data for Apimostinel is available in the public domain. The information presented here is compiled from press releases and clinical trial information.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Apimostinel has been developed in both intravenous and oral formulations. The addition of a benzyl group was intended to enhance its metabolic stability and pharmacokinetic profile compared to Rapastinel. Specific details regarding its absorption, distribution, protein binding, metabolism, and excretion pathways have not been publicly disclosed.

Human Pharmacokinetics

Phase 1 clinical trials have evaluated the safety, tolerability, and pharmacokinetics of Apimostinel in healthy volunteers at single and multiple ascending doses. Intravenous doses of 1 mg, 5 mg, and 10 mg, and a single 25 mg dose have been studied. While detailed pharmacokinetic parameters have not been published, a press release mentioned a dose-dependent increase in quantitative electroencephalography (qEEG) biomarkers of NMDA receptor activation, which correlated with drug concentrations in the cerebrospinal fluid (CSF) in nonclinical studies. There is conflicting information regarding the half-life of Apimostinel, with one source suggesting it is less than one hour and another citing 70 hours. Without access to primary data, this discrepancy cannot be resolved.

Table 2: Summary of Human Pharmacokinetic Information (Qualitative)

| Parameter | Information | Source |

| Routes of Administration | Intravenous, Oral | |

| Doses Studied (IV) | 1 mg, 5 mg, 10 mg, 25 mg | |

| Half-life | Conflicting reports (<1 hour vs. 70 hours) | Publicly available data is inconsistent. |

| CSF Penetration | Implied by correlation of qEEG with CSF concentrations in nonclinical studies |

Key Experimental Protocols

Detailed protocols for the specific studies conducted with Apimostinel are not publicly available. However, this section outlines the general methodologies for the key assays used to characterize its pharmacological and antidepressant-like effects.

In Vitro NMDA Receptor Potentiation Assay (Calcium Influx)

This assay is used to determine the ability of a compound to modulate NMDA receptor activity.

-

Cell Line: Typically, a stable cell line expressing NMDA receptor subunits (e.g., HEK293 cells).

-

Methodology:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

A baseline fluorescence reading is taken.

-

Cells are stimulated with an NMDA receptor agonist (e.g., glutamate or NMDA) in the presence of a co-agonist (e.g., glycine or D-serine).

-

Apimostinel is added at varying concentrations.

-

The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity.

-

The potentiation of the NMDA receptor response by Apimostinel is quantified.

-

Caption: General workflow for a calcium influx assay to measure NMDA receptor potentiation.

Preclinical Antidepressant Efficacy Model (Forced Swim Test)

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.

-

Animals: Typically mice or rats.

-

Methodology:

-

Animals are individually placed in a cylinder filled with water from which they cannot escape.

-

The session is recorded, and the duration of immobility (the time the animal ceases struggling and floats) is measured.

-

Animals are administered either vehicle or Apimostinel at various doses prior to the test.

-

A reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

-

Caption: A typical workflow for the forced swim test to evaluate antidepressant efficacy.

Clinical Target Engagement (Quantitative Electroencephalography - qEEG)

qEEG is utilized as a biomarker to measure the physiological effects of Apimostinel on the brain and confirm target engagement.

-

Subjects: Healthy volunteers or patients with MDD.

-

Methodology:

-

Baseline EEG recordings are taken.

-

Apimostinel or placebo is administered (e.g., intravenously).

-

EEG is recorded at multiple time points post-administration.

-

The EEG data is quantitatively analyzed to assess changes in brain wave patterns (e.g., power in different frequency bands) that are indicative of NMDA receptor modulation.

-

A dose-dependent change in the qEEG signature compared to placebo indicates target engagement.

-

Caption: Workflow for a quantitative electroencephalography (qEEG) study to assess target engagement.

Conclusion and Future Directions

Apimostinel represents a promising advancement in the development of rapid-acting antidepressants. Its novel mechanism as a positive allosteric modulator of the NMDA receptor offers the potential for a favorable safety profile compared to NMDA receptor antagonists, while still engaging the glutamatergic pathways critical for producing antidepressant effects. The available data, though limited in quantitative detail, suggests a potent and clinically active compound.

For a more complete understanding of Apimostinel's therapeutic potential, the public dissemination of detailed quantitative data from preclinical and clinical studies is essential. Future publications should aim to provide specific in vitro potency and binding affinity values, as well as comprehensive human pharmacokinetic parameters. Further research is also warranted to fully elucidate its metabolic pathways and excretion profile. As Apimostinel progresses through further clinical development, the scientific and medical communities await more detailed data to fully assess its place in the future of depression treatment.

References

Apimostinel: A Selective Modulator of the NMDA Receptor for Major Depressive Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apimostinel (formerly NRX-1074, also known as GATE-202) is a novel, clinical-stage therapeutic agent under investigation for the treatment of Major Depressive Disorder (MDD). As a second-generation N-methyl-D-aspartate (NMDA) receptor modulator, it represents a significant evolution from its predecessor, rapastinel (GLYX-13). Apimostinel is an amidated tetrapeptide that functions as a selective positive allosteric modulator (PAM) of the NMDA receptor. It exhibits approximately 1000-fold greater potency than rapastinel in vitro.[1] This technical guide provides a comprehensive overview of Apimostinel, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Major Depressive Disorder is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available monoaminergic-based antidepressants. This has spurred the investigation of novel therapeutic targets, with the glutamatergic system, particularly the NMDA receptor, emerging as a promising avenue. While NMDA receptor antagonists like ketamine have demonstrated rapid and robust antidepressant effects, their clinical utility is hampered by psychotomimetic side effects.[1]

Apimostinel offers a differentiated approach by selectively modulating NMDA receptor function without causing the channel blockade associated with antagonists.[1] It binds to a unique allosteric site on the NMDA receptor, independent of the glycine co-agonist binding site, to potentiate receptor activity in the presence of glutamate.[1] This mechanism is believed to underlie its rapid antidepressant effects, which have been observed in both preclinical models and early clinical trials, without the dissociative side effects of ketamine.[1]

Mechanism of Action

Apimostinel is a positive allosteric modulator of the NMDA receptor. Its mechanism does not involve direct activation of the receptor but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation is dependent on the presence of glutamate, a key feature of PAMs that may contribute to a more favorable safety profile compared to direct agonists.

The binding site of Apimostinel is distinct from the glutamate and glycine binding sites, located at a novel regulatory site on the NMDA receptor complex. By binding to this allosteric site, Apimostinel induces a conformational change in the receptor that increases the probability of channel opening in response to glutamate binding, thereby enhancing synaptic plasticity.

Signaling Pathway

The antidepressant effects of Apimostinel are linked to the activation of downstream signaling cascades that promote neuroplasticity. The enhanced NMDA receptor function leads to an increase in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways. Activation of these pathways is crucial for synaptogenesis and the structural and functional changes in neural circuits thought to underlie the therapeutic effects of rapid-acting antidepressants.

Apimostinel's signaling cascade.

Quantitative Data

While specific in vitro binding affinity (Ki) and potency (EC50/IC50) values for Apimostinel are not publicly available, it has been consistently reported to be approximately 1000-fold more potent than rapastinel. The available clinical trial data provides quantitative insights into its antidepressant efficacy.

Table 1: Preclinical Data Summary (Illustrative)

| Parameter | Species/Model | Assay | Result | Reference |

| Potency | - | In Vitro NMDA Receptor Modulation | ~1000x greater than rapastinel | |

| Antidepressant-like Effects | Rodent | Forced Swim Test | Dose-dependent decrease in immobility | |

| Antidepressant-like Effects | Rodent | Sucrose Preference Test | Reversal of anhedonia-like behavior |

Note: Specific quantitative results from preclinical studies are not detailed in the available literature.

Table 2: Clinical Efficacy Data (Phase 2a Study)

| Endpoint | Timepoint | Apimostinel (10 mg IV) | Placebo | p-value | Effect Size (Cohen's d) | Reference |

| Mean Change from Baseline in HDRS-17 Score | 24 hours | -14 | -7 | 0.0029 | 0.88 | |

| Clinical Response Rate (≥50% reduction in HDRS-17) | 24 hours | 72% | 39% | 0.038 | - |

HDRS-17: 17-item Hamilton Depression Rating Scale

Experimental Protocols

Detailed experimental protocols for studies specifically involving Apimostinel are not publicly available. The following sections describe generalized but detailed methodologies for the key experiments typically used to characterize a novel NMDA receptor modulator.

In Vitro NMDA Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of Apimostinel for the NMDA receptor.

Materials:

-

Cell membranes prepared from tissue or cell lines expressing NMDA receptors.

-

Radioligand (e.g., [³H]MK-801 for the ion channel site, or a site-specific radioligand if available for the allosteric site).

-

Apimostinel at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of Apimostinel in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Influx Assay

Objective: To measure the potentiation of NMDA receptor-mediated calcium influx by Apimostinel.

Materials:

-

Cultured neurons or a cell line expressing recombinant NMDA receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

NMDA and glycine.

-

Apimostinel at various concentrations.

-

A fluorescence plate reader or microscope.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of Apimostinel.

-

Stimulate the cells with a sub-maximal concentration of NMDA and glycine.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.

-

Calculate the EC50 value for Apimostinel's potentiation of the NMDA-induced calcium response.

Electrophysiology (Patch-Clamp Recording)

Objective: To characterize the modulatory effects of Apimostinel on NMDA receptor currents.

Materials:

-

Cultured neurons or brain slices.

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

-

External and internal recording solutions.

-

NMDA and glycine.

-

Apimostinel at various concentrations.

Procedure:

-

Prepare the cells or brain slices for recording.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Apply NMDA and glycine to elicit a baseline NMDA receptor-mediated current.

-

Perfuse the cells with varying concentrations of Apimostinel in the presence of NMDA and glycine.

-

Record the changes in the amplitude and kinetics of the NMDA receptor current.

-

Analyze the data to determine the concentration-response relationship for Apimostinel's modulatory effect.

In Vivo Antidepressant Models (Forced Swim Test)

Objective: To assess the antidepressant-like activity of Apimostinel in a rodent model of behavioral despair.

Materials:

-

Male mice or rats.

-

A cylindrical container filled with water.

-

Apimostinel at various doses.

-

Vehicle control.

-

Video recording and analysis software.

Procedure:

-

Administer Apimostinel or vehicle to the animals at a predetermined time before the test.

-

Place each animal individually into the water-filled cylinder for a set period (e.g., 6 minutes).

-

Record the session and score the duration of immobility during the last 4 minutes of the test.

-

Compare the immobility time between the Apimostinel-treated groups and the vehicle control group using appropriate statistical analysis.

Generalized drug development workflow.

Safety and Tolerability

Across preclinical and clinical studies, Apimostinel has been reported to be well-tolerated. A key differentiating feature from NMDA receptor antagonists is the absence of psychotomimetic or dissociative side effects. In the Phase 2a study, there were no drug-related serious adverse events reported, and no subjects discontinued the study due to adverse events.

Conclusion

Apimostinel is a promising, selective modulator of the NMDA receptor with a novel mechanism of action that differentiates it from both traditional monoaminergic antidepressants and NMDA receptor antagonists. Its ability to positively modulate NMDA receptor function, leading to the activation of neuroplasticity pathways, underlies its rapid antidepressant effects observed in early clinical development. The favorable safety and tolerability profile, particularly the lack of psychotomimetic side effects, makes it a compelling candidate for further investigation in the treatment of Major Depressive Disorder. Future research should focus on elucidating the precise binding site and subunit selectivity of Apimostinel, as well as confirming its efficacy and safety in larger, long-term clinical trials.

References

Apimostinel's Impact on Neuroplasticity and Synaptogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apimostinel (formerly NRX-1074) is a novel, clinical-stage N-methyl-D-aspartate receptor (NMDAR) modulator with a unique mechanism of action that promotes neuroplasticity and synaptogenesis. As a positive allosteric modulator (PAM) of the NMDAR, Apimostinel enhances synaptic function without the dissociative side effects associated with NMDAR antagonists like ketamine.[1][2] Preclinical and clinical data suggest that Apimostinel's ability to induce rapid and lasting changes in synaptic plasticity holds significant promise for the treatment of major depressive disorder (MDD) and other CNS disorders characterized by synaptic deficits. This document provides an in-depth technical overview of Apimostinel's core mechanism, its impact on neuroplasticity and synaptogenesis, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: A Novel Approach to NMDAR Modulation

Apimostinel is a positive allosteric modulator that binds to a novel site on the NMDAR, distinct from the glutamate and glycine binding sites.[3] This interaction potentiates receptor activity in the presence of the endogenous co-agonists, glutamate and glycine, leading to an enhancement of NMDAR-mediated synaptic plasticity.[3] Unlike NMDAR antagonists, which block channel function, Apimostinel's modulatory action is thought to normalize synaptic function, promoting a more physiological level of receptor activity. This nuanced mechanism is believed to underlie its favorable safety and tolerability profile.[1] Apimostinel is a structural analog of Rapastinel (GLYX-13), but with a 1000-fold greater potency in vitro.

Impact on Neuroplasticity

Apimostinel is classified as a "neuroplastogen," a compound that can rapidly induce therapeutic neural plasticity. Its primary impact on neuroplasticity is mediated through the enhancement of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.

Enhancement of Long-Term Potentiation (LTP) and Metaplasticity

Preclinical studies have demonstrated Apimostinel's profound effects on LTP. A single dose has been shown to acutely enhance LTP, with a remarkable period of metaplasticity lasting for seven days. Metaplasticity refers to the activity-dependent modification of synaptic plasticity, essentially "priming" synapses to be more receptive to future strengthening. Furthermore, repeated administration of Apimostinel leads to even larger and more enduring metaplastic effects.

dot

Promotion of Synaptogenesis

The neuroplastic effects of Apimostinel are intrinsically linked to its ability to promote synaptogenesis, the formation of new synapses. This is primarily achieved through the activation of key downstream signaling pathways that regulate the synthesis of proteins essential for synaptic structure and function.

Signaling Pathways

Apimostinel's modulation of the NMDAR initiates a cascade of intracellular events culminating in increased synaptogenesis. This pathway is critically dependent on Brain-Derived Neurotrophic Factor (BDNF) and its downstream effectors, the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR).

-

NMDAR Activation: Apimostinel potentiates NMDAR activity, leading to increased calcium (Ca2+) influx into the postsynaptic neuron.

-

BDNF Release: The rise in intracellular Ca2+ triggers the release of BDNF.

-

TrkB Receptor Activation: BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB).

-

ERK and mTOR Pathway Activation: TrkB activation initiates downstream signaling cascades, including the phosphorylation and activation of ERK and the Akt/mTOR pathway.

-

Protein Synthesis and Synaptogenesis: The activation of the mTOR pathway, in particular, leads to the synthesis of synaptic proteins, such as PSD-95 and synapsin, which are crucial for the formation and maturation of new dendritic spines and synapses.

dot

Quantitative Data

While specific quantitative data for Apimostinel's effects on synaptogenesis are emerging from ongoing studies, data from its closely related predecessor, Rapastinel (GLYX-13), provide a strong indication of the expected magnitude of these effects.

| Parameter | Compound | Model | Key Finding | Reference |

| Dendritic Spine Density | Rapastinel | Rat medial prefrontal cortex and dentate gyrus | Significant increase in mature spine density 24 hours post-dosing. | |

| LTP Enhancement | Apimostinel | Preclinical models | Single dose acutely enhanced LTP with metaplasticity lasting 7 days. | |

| Signaling Protein Activation | Rapastinel | Mouse hippocampus and prefrontal cortex | Repeated treatment significantly increased levels of p-ERK and p-mTOR. |

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effects of Apimostinel and related compounds on neuroplasticity and synaptogenesis.

Electrophysiology: Long-Term Potentiation (LTP) Recording

-

Objective: To measure the effect of Apimostinel on synaptic plasticity in ex vivo brain slices.

-

Methodology:

-

Slice Preparation: Acute hippocampal or prefrontal cortical slices (300-400 µm) are prepared from adult rodents.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus or layer V of the prefrontal cortex using a glass microelectrode.

-

Baseline Recording: A stable baseline of synaptic transmission is established by stimulating afferent fibers at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.

-

Drug Application: Apimostinel or vehicle is bath-applied at the desired concentration.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

-

dot

References

- 1. Gate Neurosciences to share new data and research on its synaptic function molecules with multiple posters at 2024 ASCP meeting — Syndeio Biosciences [syndeio.bio]

- 2. Gate Neurosciences and University of Pittsburgh Collaborate to Initiate Phase 2 Trial Combining Apimostinel with Digital Therapeutic for Depression - BioSpace [biospace.com]

- 3. trial.medpath.com [trial.medpath.com]

The Investigational History of Apimostinel (NRX-1074): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apimostinel (formerly NRX-1074, also known as GATE-202) is a novel, clinical-stage glutamatergic modulator under investigation for the treatment of Major Depressive Disorder (MDD). As a next-generation compound following Rapastinel (GLYX-13), Apimostinel is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. It has demonstrated the potential for rapid-acting antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine. This technical guide provides an in-depth overview of the investigational history of Apimostinel, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available monoaminergic antidepressants. This has spurred research into novel mechanisms of action, with the glutamatergic system, particularly the NMDA receptor, emerging as a promising target. Apimostinel represents a refined approach to NMDA receptor modulation, aiming to harness the therapeutic potential of this pathway while mitigating adverse effects.

Developed by Naurex and later investigated by Allergan and Gate Neurosciences, Apimostinel is a structurally modified amidated tetrapeptide. This modification enhances its metabolic stability and potency compared to its predecessor, Rapastinel.[1] This document will detail the scientific journey of Apimostinel from preclinical models to clinical trials.

Mechanism of Action: NMDA Receptor Modulation and Downstream Signaling

Apimostinel functions as a positive allosteric modulator of the NMDA receptor.[2][3] Unlike direct agonists or antagonists, Apimostinel is thought to bind to a unique site on the receptor complex, enhancing its function in the presence of the endogenous co-agonists, glutamate and glycine/D-serine.[1] This modulation is believed to be central to its therapeutic effects, which are mediated through the activation of key intracellular signaling pathways associated with neuroplasticity.

The binding of Apimostinel to the NMDA receptor leads to an influx of calcium ions (Ca2+), which in turn activates a cascade of downstream signaling events. A critical pathway implicated in the action of Apimostinel and other rapid-acting antidepressants is the mammalian target of rapamycin (mTOR) signaling pathway.[4] Activation of this pathway is associated with increased synaptogenesis and synaptic potentiation. The proposed signaling cascade is as follows:

-

NMDA Receptor Modulation: Apimostinel enhances NMDA receptor activity.

-

Activation of BDNF-TrkB Signaling: This leads to the release of Brain-Derived Neurotrophic Factor (BDNF), which binds to its receptor, Tropomyosin receptor kinase B (TrkB).

-

PI3K/Akt Pathway Activation: The BDNF-TrkB complex activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

-

mTORC1 Activation: Akt phosphorylates and inactivates the TSC1/2 complex, a negative regulator of the small GTPase Rheb. Activated Rheb then stimulates the activity of the mTOR Complex 1 (mTORC1).

-

Protein Synthesis and Synaptic Plasticity: mTORC1 promotes protein synthesis by phosphorylating its downstream effectors, 4E-binding protein 1 (4E-BP1) and p70S6 kinase (p70S6K). This increase in protein synthesis contributes to enhanced synaptic plasticity, including the formation of new synapses.

Preclinical Investigations

Apimostinel has undergone a range of preclinical studies to characterize its pharmacological profile and antidepressant-like activity. These studies have indicated that Apimostinel is significantly more potent than its predecessor, Rapastinel.

Key Preclinical Findings

| Assay Type | Model | Key Findings | Reference |

| In Vitro Potency | Cultured Neurons | Apimostinel is approximately 1000-fold more potent than Rapastinel in modulating NMDA receptor function. | |

| Antidepressant-like Activity | Rodent Forced Swim Test | Apimostinel demonstrated rapid and potent antidepressant-like effects. | |

| Safety Pharmacology | Rodent Models | Lacks the psychotomimetic and hallucinogenic side effects observed with NMDA receptor antagonists like ketamine. |

Detailed Experimental Protocol: Forced Swim Test (Mouse)

The Forced Swim Test (FST) is a widely used preclinical behavioral assay to screen for antidepressant efficacy. The following is a representative protocol.

Objective: To assess the antidepressant-like activity of Apimostinel by measuring the duration of immobility in mice subjected to inescapable water stress.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Apimostinel (or vehicle control)

-

Transparent cylindrical tanks (e.g., 20 cm diameter, 30 cm height)

-

Water maintained at 23-25°C

-

Video recording and analysis software

-

Dry towels and a warming lamp

Procedure:

-

Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Mice are administered Apimostinel or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Session:

-

Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs.

-

Gently place each mouse into its respective cylinder.

-

The total duration of the test is 6 minutes.

-

Video record the entire session for later analysis.

-

-

Post-Test:

-

Carefully remove the mice from the water.

-

Dry the animals with a towel and place them in a clean, dry cage under a warming lamp to prevent hypothermia.

-

-

Data Analysis:

-

The last 4 minutes of the 6-minute test are typically analyzed.

-

Score the duration of immobility, defined as the time the mouse spends floating motionless or making only minor movements necessary to keep its head above water.

-

A significant decrease in immobility time in the Apimostinel-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

-

Clinical Development

Apimostinel has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with MDD.

Phase 1 Clinical Trials

Multiple Phase 1 studies have been conducted to evaluate the safety and pharmacokinetics of both intravenous and oral formulations of Apimostinel in healthy volunteers. These studies have generally shown the drug to be well-tolerated.

| Trial Identifier | Status | Phase | Purpose | Population | Doses |

| NCT05597241 | Completed | 1 | Safety, tolerability, pharmacokinetics, and EEG of intravenous GATE-202 | Healthy Volunteers (n=40) | Single and multiple ascending doses (1, 5, 10, 25 mg) |

| NCT02366364 | Completed | 1 | Safety, tolerability, and pharmacokinetics of multiple oral ascending doses of NRX-1074 | Healthy Volunteers | Not specified |

Phase 2 Clinical Trials

A key Phase 2a study provided proof-of-concept for the rapid antidepressant effects of Apimostinel.

| Trial Identifier | Status | Phase | Purpose | Population | Key Efficacy Outcome |

| Not specified | Completed | 2a | To evaluate the efficacy and safety of a single intravenous dose of Apimostinel | Patients with MDD | Statistically significant improvement in depression scores at 24 hours (p=0.0034) |

| NCT06400121 | Recruiting | 2 | To evaluate the efficacy and safety of a single intravenous dose of Apimostinel with or without subsequent automated self-association training | Patients with MDD | Change in MADRS score |

Phase 2a Study Results: In a Phase 2a study, a single intravenous dose of Apimostinel demonstrated a rapid and statistically significant reduction in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS) at 24 hours post-administration (p=0.0034). The treatment was well-tolerated, with no psychotomimetic or dissociative adverse effects reported.

Phase 1b EEG Biomarker Study: A Phase 1b study in 40 healthy volunteers investigated the use of quantitative electroencephalography (qEEG) as a biomarker of NMDA receptor target engagement. The results showed a dose-dependent increase in qEEG biomarkers of NMDA receptor activation. The maximal effect was observed at the 10 mg dose, which was consistent with the dose that showed efficacy in the Phase 2a trial.

Clinical Trial Protocol Synopsis: Phase 2 Study in MDD (NCT06400121)

Title: A Randomized, Double-Blind, Placebo-Controlled, Single Intravenous Dose, Parallel Efficacy Study of Apimostinel With or Without Subsequent Automated Self-Association Training in Subjects With Major Depressive Disorder.

Objective: To evaluate the efficacy and safety of a single intravenous dose of Apimostinel compared to placebo in treating MDD, and to assess the potential for a digital therapeutic to extend the antidepressant effect.

Study Design:

-

Randomized, double-blind, placebo-controlled.

-

Parallel-group assignment.

-

Intervention: A single intravenous dose of Apimostinel or placebo. Some arms will also receive automated self-association training.

Key Inclusion Criteria:

-

Age 18 to 65 years.

-

Diagnosis of MDD according to DSM-5 criteria.

-

Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 22 at screening and baseline.

Key Exclusion Criteria:

-

Current or past diagnosis of a psychotic disorder, bipolar disorder, or obsessive-compulsive disorder.

-

Significant suicide risk.

-

Lack of response to more than two adequate antidepressant treatments in the current episode.

-

Use of certain medications that may interfere with the study drug.

Primary Outcome Measure:

-

Change from baseline in MADRS total score at 24 hours post-dose.

Secondary Outcome Measures:

-

Change from baseline in MADRS total score at various time points up to 4 weeks.

-

Response and remission rates.

-

Safety and tolerability assessments.

Safety and Tolerability

Across clinical trials, Apimostinel has been generally well-tolerated. Notably, it has not been associated with the psychotomimetic or dissociative side effects that are a concern with NMDA receptor antagonists such as ketamine. This favorable safety profile is a key differentiating feature of Apimostinel and related "stinel" compounds.

Future Directions

The investigational history of Apimostinel suggests its potential as a rapid-acting antidepressant with a favorable safety profile. Ongoing and future clinical trials will be crucial in further defining its efficacy, optimal dosing, and long-term safety. The use of biomarkers such as qEEG may aid in patient selection and dose optimization. The combination of Apimostinel with digital therapeutics to extend its duration of action is also an innovative area of investigation.

Conclusion

Apimostinel (NRX-1074) is a promising investigational antidepressant that represents a novel approach to treating MDD through positive allosteric modulation of the NMDA receptor. Preclinical and early clinical data have demonstrated its potential for rapid antidepressant effects and a favorable safety profile. Further research is needed to fully elucidate its therapeutic potential and place in the clinical management of depression. The development of Apimostinel highlights the importance of targeting the glutamatergic system and the potential for novel mechanisms of action to address the unmet needs of patients with MDD.

References

- 1. Apimostinel - Wikipedia [en.wikipedia.org]

- 2. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Apimostinel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apimostinel (formerly NRX-1074) is a novel, selective positive allosteric modulator (PAM) of the N-Methyl-D-Aspartate (NMDA) receptor.[1] It represents a second-generation compound following rapastinel (GLYX-13), exhibiting approximately 1000-fold greater potency in vitro.[1] Unlike conventional NMDA receptor agonists or antagonists, Apimostinel acts at a unique binding site, independent of the glycine co-agonist site, to enhance receptor activity in the presence of glutamate.[1][2] This mechanism of action contributes to its potential as a rapid-acting antidepressant with a favorable safety profile, notably lacking the psychotomimetic effects associated with NMDA receptor antagonists like ketamine.[1]

These application notes provide an overview of key in vitro assays for the characterization of Apimostinel, including protocols for assessing its binding, function, and downstream signaling effects.

Quantitative Data Summary

While specific EC50 and Ki values for Apimostinel are not widely published, its potency has been characterized relative to its predecessor, rapastinel.

| Parameter | Compound | Value | Assay | Reference |

| Relative Potency | Apimostinel | ~1000-fold > Rapastinel | In vitro functional assays | |

| Functional Potency | Rapastinel | Maximally enhanced calcium flux at 100 nM | NMDA-induced calcium flux in primary cortical neurons |

Key In Vitro Assay Protocols

Radioligand Displacement Assay (Negative Binding Screen)

This assay is designed to confirm that Apimostinel does not bind to known modulatory sites on the NMDA receptor, such as the glycine or PCP sites.

Objective: To determine if Apimostinel displaces the binding of radiolabeled ligands specific for known NMDA receptor binding sites.

Materials:

-

Rat brain membrane preparations (e.g., cortical or hippocampal)

-

Radioligands:

-

[³H]CGP 39653 (for glutamate agonist site)

-

[³H]MK-801 or [³H]TCP (for PCP channel-blocking site)

-

[³H]Glycine or [³H]MDL 105,519 (for glycine co-agonist site)

-

-

Apimostinel

-

Unlabeled ligands for determining non-specific binding (e.g., unlabeled glycine, MK-801)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Protocol:

-

Membrane Preparation: Thaw rat brain membrane preparations on ice. Resuspend in ice-cold binding buffer to a final protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or unlabeled ligand (for non-specific binding).

-

50 µL of varying concentrations of Apimostinel.

-

50 µL of the appropriate radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in ice-cold binding buffer using a filtration manifold.

-

Washing: Wash the filters three times with 3-5 mL of ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by Apimostinel at each concentration.

NMDA Receptor Functional Assay: Calcium Influx in Primary Cortical Neurons

This assay measures the ability of Apimostinel to potentiate NMDA receptor-mediated calcium influx in a physiologically relevant cell system.

Objective: To quantify the potentiation of NMDA-induced intracellular calcium increase by Apimostinel.

Materials:

-

Primary cortical neurons cultured on glass coverslips or in 96-well plates

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

NMDA

-

Glycine

-

Apimostinel

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

-

Cell Preparation: Culture primary cortical neurons for 12-14 days in vitro.

-

Dye Loading: Incubate the neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Acquire a stable baseline fluorescence reading for 1-2 minutes.

-

Compound Application: Add varying concentrations of Apimostinel to the cells and incubate for a predetermined time (e.g., 5-15 minutes).

-

NMDA Stimulation: While continuously recording fluorescence, add a sub-maximal concentration of NMDA (e.g., 10-30 µM) and a saturating concentration of glycine (e.g., 10 µM).

-

Data Acquisition: Continue recording the fluorescence signal for 3-5 minutes to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline after NMDA stimulation. Normalize the response to the maximal response induced by a saturating concentration of NMDA. Plot the concentration-response curve for Apimostinel potentiation and determine the EC50 value.

Downstream Signaling Pathway Analysis: Western Blot for p-ERK and p-mTOR

This assay investigates the effect of Apimostinel on the activation of downstream signaling pathways implicated in neuroplasticity. The antidepressant effects of rapastinel, a related compound, have been associated with the activation of the ERK and mTOR signaling pathways.

Objective: To determine if Apimostinel treatment leads to an increase in the phosphorylation of ERK and mTOR in neuronal cells.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

Apimostinel

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total-ERK1/2

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-total-mTOR

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Plate neuronal cells and grow to 70-80% confluency. Treat the cells with varying concentrations of Apimostinel for different time points (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-mTOR, or total mTOR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Apimostinel's mechanism as a positive allosteric modulator.

Caption: Experimental workflow for the calcium influx assay.

Caption: Apimostinel's downstream signaling cascade.

References

Application Notes and Protocols for Apimostinel in Animal Models of Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apimostinel (formerly NRX-1074) is a next-generation modulator of the N-methyl-D-aspartate (NMDA) receptor, demonstrating potential as a rapid-acting antidepressant.[1] Structurally related to rapastinel (GLYX-13), Apimostinel is a tetrapeptide that has been modified to enhance its metabolic stability and pharmacokinetic profile, resulting in a compound that is significantly more potent than its predecessor.[1] Like rapastinel, Apimostinel is believed to exert its antidepressant effects through a unique mechanism of action at the NMDA receptor, distinct from traditional antagonists like ketamine. This novel mechanism is associated with the promotion of neuroplasticity and synaptogenesis without inducing the psychotomimetic side effects commonly associated with NMDA receptor antagonists.[1]

These application notes provide an overview of the use of Apimostinel in preclinical animal models of major depressive disorder (MDD), including detailed experimental protocols and a summary of available quantitative data for the closely related compound, rapastinel, to serve as a reference.

Mechanism of Action and Signaling Pathways

Apimostinel functions as a positive allosteric modulator of the NMDA receptor.[2] This modulation is thought to enhance synaptic plasticity, a key process implicated in the pathophysiology of depression. The downstream signaling cascade initiated by Apimostinel and related compounds involves the activation of several key pathways crucial for neuronal growth and survival.

The proposed signaling pathway is as follows:

-

NMDA Receptor Modulation : Apimostinel binds to a unique site on the NMDA receptor, enhancing its function.

-

Activation of Intracellular Cascades : This leads to the activation of critical signaling molecules, including Extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR).

-

Upregulation of Neurotrophic Factors : The activation of these pathways stimulates the production and release of Brain-Derived Neurotrophic Factor (BDNF).

-

Promotion of Synaptogenesis : BDNF, in turn, promotes the growth and strengthening of synapses, a process known as synaptogenesis, which is believed to underlie the rapid and sustained antidepressant effects.

Caption: Apimostinel's proposed signaling cascade.

Experimental Protocols

The following are detailed protocols for common animal models used to assess the antidepressant-like effects of compounds like Apimostinel.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant efficacy.

Experimental Workflow:

Caption: Forced Swim Test experimental workflow.

Materials:

-

Cylindrical container (e.g., 40 cm high, 20 cm in diameter)

-

Water at 25°C, filled to a depth of 15 cm

-

Apimostinel solution and vehicle control (e.g., saline)

-

Syringes for administration

-

Video recording and analysis software

Procedure:

-

Habituation (Pre-Test Session): On day one, individually place each animal in the cylinder filled with water for a 15-minute session. This session allows the animals to habituate to the testing environment. After 15 minutes, remove the animals, dry them, and return them to their home cages.

-

Drug Administration: On day two, 24 hours after the pre-test, administer Apimostinel or the vehicle control via the desired route (e.g., intraperitoneal injection).

-

Test Session: Approximately 30-60 minutes after drug administration, place the animals back into the water-filled cylinders for a 5-minute test session.

-

Data Collection: Record the entire 5-minute session. The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

-

Data Analysis: Compare the immobility time between the Apimostinel-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a more translationally relevant model that induces a state of anhedonia, a core symptom of depression, through prolonged exposure to various mild stressors.

Experimental Workflow:

Caption: Chronic Unpredictable Mild Stress workflow.

Materials:

-

Housing cages with specific modifications for stressors

-

Stroboscopic lighting

-

Tilted cages

-

Wet bedding

-

Sucrose solution (e.g., 1%) and water bottles

-

Apimostinel solution and vehicle control

Procedure:

-

Baseline Sucrose Preference Test: Before initiating the CUMS protocol, measure the baseline sucrose preference of each animal. Provide each animal with two bottles, one containing a 1% sucrose solution and the other containing water, for 24 hours. Measure the consumption from each bottle and calculate the preference for sucrose.

-

CUMS Protocol: For a period of several weeks (e.g., 4-8 weeks), expose the animals to a daily regimen of unpredictable mild stressors. Examples of stressors include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Damp bedding

-

Reversal of the light/dark cycle

-

Social isolation or crowding

-

-

Drug Administration: After the induction of anhedonia (a significant decrease in sucrose preference), begin the administration of Apimostinel or vehicle.

-

Sucrose Preference Monitoring: Continue the CUMS protocol and drug administration, and monitor sucrose preference weekly to assess the therapeutic effects of Apimostinel. An increase in sucrose preference in the treated group compared to the control group indicates an antidepressant-like effect.

Learned Helplessness

This model induces a state of helplessness in animals by exposing them to inescapable and unpredictable aversive stimuli.

Experimental Workflow:

Caption: Learned Helplessness experimental workflow.

Materials:

-

Shuttle box with an electrifiable grid floor

-

Shock generator

-

Apimostinel solution and vehicle control

Procedure:

-

Induction of Helplessness: On day one, place the animals in a chamber where they are exposed to a series of unpredictable and inescapable foot shocks.

-

Drug Administration: On day two, 24 hours after the induction phase, administer Apimostinel or vehicle.

-

Testing for Learned Helplessness: Approximately 30-60 minutes after drug administration, place the animals in a shuttle box where they are subjected to escapable foot shocks. The animals can learn to escape the shock by moving to the other side of the shuttle box.

-

Data Collection: Record the latency to escape the shock and the number of trials in which the animal fails to escape.

-

Data Analysis: Compare the escape latencies and the number of escape failures between the Apimostinel-treated and vehicle control groups. A reduction in escape latency and failures in the treated group suggests an antidepressant-like effect.

Quantitative Data

Table 1: Effects of Rapastinel (GLYX-13) in the Forced Swim Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |

| Vehicle Control | - | Immobility Time (s) | Baseline | |

| Rapastinel | 10 | Immobility Time (s) | Significant Reduction |

Note: This table is illustrative of the expected type of data. The term "Significant Reduction" is used as the precise numerical values were not available in the cited abstract.

Table 2: Summary of Rapastinel's Efficacy in Various Animal Models of Depression

| Animal Model | Species | Key Finding | Reference |

| Forced Swim Test | Rat | Marked antidepressant-like properties | |

| Learned Helplessness | Rat | Marked antidepressant-like properties | |

| Chronic Unpredictable Stress | Rat | Marked antidepressant-like properties | |

| Social Defeat Stress | Mouse | Rapid antidepressant response |

Conclusion

Apimostinel is a promising novel antidepressant with a unique mechanism of action that promotes neuroplasticity. The experimental protocols outlined above provide a framework for evaluating the antidepressant-like effects of Apimostinel in established animal models of depression. While specific quantitative data for Apimostinel remains limited in publicly accessible literature, the findings for rapastinel suggest that Apimostinel is likely to produce robust and rapid antidepressant-like effects in these models. Further preclinical studies are warranted to fully characterize the dose-response relationship and therapeutic potential of Apimostinel.

References

A Comprehensive Guide to Utilizing Apimostinel in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Apimostinel (GATE-202), a novel N-methyl-D-aspartate receptor (NMDAR) modulator, in neuroscience research. Apimostinel has demonstrated potential as a rapid-acting antidepressant and is currently under investigation for major depressive disorder (MDD). This guide covers its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research into its therapeutic potential.

Introduction to Apimostinel

Apimostinel is a next-generation intravenous NMDAR modulator that acts as a positive allosteric modulator at a unique binding site on the receptor, independent of the glycine site.[1][2] This mechanism enhances NMDAR-mediated synaptic plasticity, which is crucial for learning, memory, and mood regulation.[1][2] Structurally, it is an amidated tetrapeptide, a modification of its predecessor rapastinel (GLYX-13), with a benzyl group addition that enhances its metabolic stability, pharmacokinetic profile, and potency.[1] Notably, Apimostinel is reported to be 1000-fold more potent than rapastinel in vitro. A key advantage of Apimostinel is its favorable safety profile, lacking the psychotomimetic or dissociative side effects associated with NMDAR antagonists like ketamine.

Mechanism of Action and Signaling Pathway

Apimostinel's therapeutic effects are believed to stem from its ability to rapidly induce neuroplastic changes. Unlike NMDAR antagonists, Apimostinel enhances receptor function, leading to a cascade of downstream signaling events that promote synaptogenesis.

The proposed signaling pathway for Apimostinel is as follows:

-

Positive Allosteric Modulation of NMDAR: Apimostinel binds to a unique site on the NMDAR, increasing its sensitivity to the endogenous co-agonist glycine. This enhances receptor activation in the presence of glutamate.

-

Increased AMPA Receptor Throughput: The potentiation of NMDAR function leads to an increase in the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission.

-

BDNF Release: The enhanced glutamatergic signaling triggers the release of Brain-Derived Neurotrophic Factor (BDNF).

-

Activation of mTOR Signaling: BDNF activates the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth.

-

Synaptogenesis: The activation of the mTOR pathway promotes the synthesis of synaptic proteins, leading to an increase in the number and function of synapses, particularly in brain regions implicated in depression, such as the prefrontal cortex.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of Apimostinel.

Table 1: Preclinical Data

| Experimental Model | Key Findings | Reference |

| In vitro potency | 1000-fold more potent than rapastinel. | |

| Animal models of depression | Rapid and potent antidepressant effects observed. | |

| Preclinical metaplasticity | A single dose enhanced Long-Term Potentiation (LTP) with effects lasting 7 days. | |

| Preclinical safety | Lacks sedative, ataxic, and motor impairment effects seen with NMDAR antagonists. |

Note: Specific dose-response data from preclinical behavioral tests are not publicly available.

Table 2: Clinical Data

| Study Phase | Population | Doses Tested | Key Findings | Reference |

| Phase 1 | Healthy Volunteers (n=40) | Single and multiple ascending doses: 1mg, 5mg, 10mg, 25mg | - Generally safe and well-tolerated. - No psychotomimetic or dissociative effects observed. - Dose-dependent increase in qEEG alpha power, a biomarker of NMDAR target activation. | |

| Phase 2a | Major Depressive Disorder (MDD) | 10mg (single IV dose) | - Rapid and statistically significant antidepressant effects at 24 hours (p=0.0034). - Effects lasted up to seven days. | |

| Phase 2 (NCT06400121) | Major Depressive Disorder (MDD) | 10mg (single IV dose) | - Ongoing study combining Apimostinel with Automated Self-Association Training (ASAT). |

Note: Mean change in MADRS scores from the Phase 2a trial are not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to Apimostinel research.

Preclinical Behavioral Assays

The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by effective antidepressant treatment.

Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.

-

Procedure:

-

Gently place the animal into the water-filled cylinder.

-

The total test duration is typically 6 minutes.

-

Record the entire session for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion other than small movements necessary to keep the head above water.

-

-

Data Analysis:

-

Score the duration of immobility.

-

A significant decrease in immobility time in the Apimostinel-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.

-

The NSFT assesses anxiety- and depression-like behavior by creating a conflict between the drive to eat and the fear of a novel, brightly lit environment. Chronic antidepressant treatment is known to decrease the latency to begin eating in this paradigm.

Protocol:

-

Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with 30 cm high walls) with a single food pellet placed in the center. The arena should be brightly lit.

-

Procedure:

-

Food-deprive the animals for 24 hours prior to the test.

-

On the test day, place the animal in a corner of the open-field arena.

-

Start a timer and measure the latency (time taken) for the animal to approach and take the first bite of the food pellet. The maximum test duration is typically 10-15 minutes.

-

-

Data Analysis:

-

The primary measure is the latency to the first bite.

-

A significant decrease in the latency to feed in the Apimostinel-treated group compared to the vehicle control group suggests anxiolytic and/or antidepressant-like effects.

-

Clinical Research Protocols

qEEG is utilized in Apimostinel clinical trials to objectively measure target engagement and pharmacodynamic effects in the brain.

Protocol:

-

EEG Recording:

-

Use a multi-channel EEG system to record brain electrical activity from the scalp.

-

Obtain baseline EEG recordings prior to Apimostinel administration.

-

Record EEG at multiple time points following drug administration to assess changes over time.

-

-

Data Analysis:

-